![molecular formula C27H18N6O B2582284 N-(3-(3-(ピリジン-3-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)フェニル)-2-ナフトアミド CAS No. 891117-26-3](/img/structure/B2582284.png)

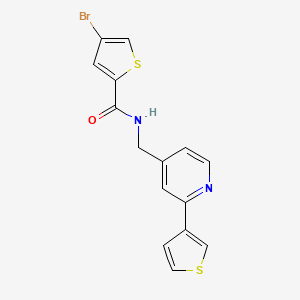

N-(3-(3-(ピリジン-3-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)フェニル)-2-ナフトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide is a useful research compound. Its molecular formula is C27H18N6O and its molecular weight is 442.482. The purity is usually 95%.

BenchChem offers high-quality N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

この化合物は、その抗菌特性について調査されています。 研究者らは、一連の新規トリアゾロ[4,3-a]ピラジン誘導体を合成し、さまざまな手法を用いて構造を特徴付けました 。これらの化合物は、グラム陽性菌の黄色ブドウ球菌とグラム陰性菌の大腸菌の両方に対するインビトロ抗菌活性について評価されました。特に、化合物2eは、第一線の抗菌薬であるアンピシリンと同等の優れた抗菌活性を示しました。

抗糖尿病の可能性

もう1つの研究分野は、化合物が血糖値の上昇を管理する可能性です。 同様の化合物が血糖値を低下させる効果があるため、この化合物は、1型糖尿病、肥満関連糖尿病、および関連疾患などの高血糖に関連する疾患の予防と治療に役立つ可能性があります .

抗結核活性

結核に対して直接研究されたわけではありませんが、関連するピラジン誘導体は、その抗結核活性について調査されています。 この化合物の構造的特徴は、結核菌に対する有効性に寄与する可能性があります .

配位高分子

この化合物の構成要素は、多次元配位高分子の構築に使用されてきました。 これらの材料は、1次元から3次元の構造に至るまで、さまざまな接続性を示し、材料科学や触媒分野で応用できる可能性があります .

c-Met/VEGFR-2キナーゼ阻害

別の研究では、[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体が設計され、合成されました。 これらの化合物は、インビトロでさまざまな細胞株に対するc-Met/VEGFR-2キナーゼ阻害および抗増殖活性について評価されました .

作用機序

Target of Action

The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-2-carboxamide” could potentially include various enzymes and receptors involved in these biological processes.

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds, it’s likely that multiple pathways could be affected .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of activities exhibited by similar compounds, the effects could potentially include modulation of enzyme activity, changes in cell signaling, and effects on cell growth or survival .

生化学分析

Biochemical Properties

The compound N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-2-carboxamide is capable of binding in the biological system with a variety of enzymes and receptors

Cellular Effects

Related compounds have been shown to have potential insecticidal activity, especially strong regulation of the growth of certain larvae .

Molecular Mechanism

It has been suggested that related compounds could bind to certain proteins, similar to foretinib .

特性

IUPAC Name |

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N6O/c34-27(21-11-10-18-5-1-2-6-19(18)15-21)29-23-9-3-7-20(16-23)24-12-13-25-30-31-26(33(25)32-24)22-8-4-14-28-17-22/h1-17H,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOSCEINXMTNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)

![N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2582204.png)

![2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582205.png)

![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582206.png)

![6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2582207.png)

![3-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2582209.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)

![6-Bromo-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2582212.png)

![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)

![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2582216.png)